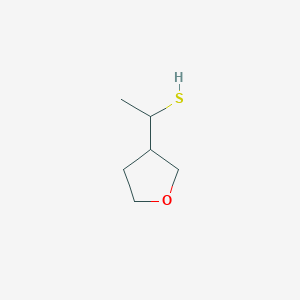

1-(Oxolan-3-yl)ethane-1-thiol

Description

Contextualization within Organosulfur Chemistry and Cyclic Ether Chemistry

The properties and potential of 1-(Oxolan-3-yl)ethane-1-thiol are best understood by first considering the chemistry of its constituent parts: the thiol functional group and the oxolane ring system.

Thiols, the sulfur analogs of alcohols, are organosulfur compounds containing a sulfhydryl (-SH) group. wikipedia.orgebsco.com This functional group imparts distinct chemical properties that are highly valued in organic synthesis.

Nucleophilicity and Acidity : Thiols are generally more nucleophilic and more acidic than their corresponding alcohols. wikipedia.org The acidity of the S-H bond facilitates the formation of thiolate anions, which are potent nucleophiles used in a variety of substitution and addition reactions. adcmastuana.org

Redox Chemistry : The thiol group is readily oxidized to form disulfide bonds (R-S-S-R). wikipedia.org This reversible reaction is fundamental to protein folding and is exploited in polymer chemistry and dynamic covalent chemistry. ebsco.com Further oxidation can yield sulfenic, sulfinic, and sulfonic acids. wikipedia.org

"Click" Chemistry : Thiols are key participants in "thiol-ene" and "thiol-yne" click reactions, which are characterized by high efficiency, mild reaction conditions, and high selectivity. These reactions are widely used in materials science, bioconjugation, and drug discovery.

Coordination to Metals : The soft nature of the sulfur atom allows thiols to act as strong ligands for soft metals like gold, palladium, and mercury, a property utilized in the formation of self-assembled monolayers (SAMs) on gold surfaces and in catalysis. wikipedia.orgrug.nl

Odor : Many low-molecular-weight thiols are known for their strong, often unpleasant, odors. wikipedia.orgbritannica.com This characteristic is used advantageously in the odorization of natural gas to detect leaks. ebsco.com

The oxolane ring, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that is a ubiquitous structural motif in chemistry. wikipedia.org

Solvent Properties : As a polar, aprotic solvent, THF is widely used in industry and the laboratory for its ability to dissolve a broad range of compounds and its compatibility with many organometallic reagents. wikipedia.org

Natural Products and Medicinal Chemistry : The THF ring is a core component of numerous natural products, including acetogenins (B1209576) and polyketides, many of which exhibit significant biological activity. wikipedia.orgresearchgate.netnih.gov It is the eleventh most abundant ring system found in FDA-approved drugs, highlighting its importance as a pharmacophore and a stable scaffold in medicinal chemistry. sci-hub.se

Synthetic Building Block : Chiral and substituted THF rings are valuable building blocks in the synthesis of complex molecules. researchgate.netsci-hub.se Methodologies for their stereoselective synthesis are a subject of intense research interest. nih.gov

Chemical Stability : The oxolane ring is generally stable under many reaction conditions, making it a reliable structural component in multistep syntheses. However, it can undergo metabolic oxidation in biological systems. sci-hub.se

Structural Analysis and Nomenclature of 1-(Oxolan-3-yl)ethane-1-thiol

The systematic IUPAC name for the compound is 1-(oxolan-3-yl)ethane-1-thiol . wikipedia.orgiupac.org The nomenclature is derived as follows:

The principal functional group is the thiol (-SH), giving the suffix "-thiol".

The parent chain attached to the thiol is a two-carbon chain, an "ethane" group.

The thiol is located at position 1 of the ethane (B1197151) chain, hence "ethane-1-thiol".

A substituent is attached to position 1 of this ethane chain. This substituent is an oxolane (tetrahydrofuran) ring, attached via its 3-position. This gives the prefix "1-(oxolan-3-yl)".

The structure contains two stereocenters: one at the carbon bearing the thiol group (C1 of the ethane chain) and another at the point of attachment on the oxolane ring (C3 of the oxolane). This means the compound can exist as a mixture of diastereomers.

Below are the key structural and chemical properties of the molecule.

| Property | Value |

| IUPAC Name | 1-(oxolan-3-yl)ethane-1-thiol |

| Molecular Formula | C₆H₁₂OS |

| Molecular Weight | 132.22 g/mol |

| Functional Groups | Thiol (-SH), Cyclic Ether (Oxolane) |

| Stereocenters | 2 |

Overview of Current Research Gaps and Opportunities Pertaining to Thiol-Substituted Oxolanes

A review of the chemical literature reveals a significant gap in the specific study of 1-(Oxolan-3-yl)ethane-1-thiol. While its constituent functional groups are well-understood, the compound itself has not been the subject of dedicated research. This absence of data presents numerous opportunities for investigation.

Synthesis and Characterization : Developing efficient and stereoselective synthetic routes to the different diastereomers of 1-(Oxolan-3-yl)ethane-1-thiol would be a foundational first step. This could potentially start from commercially available precursors like 1-(oxolan-3-yl)ethan-1-one. nih.gov Full characterization of its physical and spectroscopic properties is needed.

Medicinal Chemistry : Given the prevalence of the oxolane ring in pharmaceuticals and the diverse reactivity of thiols, this compound could serve as a valuable scaffold or intermediate. sci-hub.se Its potential as a cysteine protease inhibitor, a radical scavenger, or a building block for more complex drug candidates warrants exploration.

Materials Science : The thiol group is a gateway to a variety of materials. Research could focus on the polymerization of this molecule via thiol-ene reactions to create novel polymers with an ether-rich backbone, potentially leading to biocompatible or antifouling materials. nih.govmdpi.com Its ability to form self-assembled monolayers on metal surfaces could also be investigated for applications in nanotechnology. wikipedia.org

Flavor and Fragrance Chemistry : Simple thiols and furan (B31954) derivatives are potent flavor and aroma compounds. britannica.comthegoodscentscompany.com The combination within this single molecule suggests it may possess unique organoleptic properties, making it a target for the flavor and fragrance industry.

Structure

3D Structure

Properties

Molecular Formula |

C6H12OS |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

1-(oxolan-3-yl)ethanethiol |

InChI |

InChI=1S/C6H12OS/c1-5(8)6-2-3-7-4-6/h5-6,8H,2-4H2,1H3 |

InChI Key |

BDXXTYMPJWQADB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCOC1)S |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques in Thiol Oxolane Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of 1-(Oxolan-3-yl)ethane-1-thiol can be achieved.

The ¹H NMR spectrum of 1-(Oxolan-3-yl)ethane-1-thiol is expected to exhibit distinct signals corresponding to the protons of the oxolane (tetrahydrofuran) ring and the ethanethiol (B150549) side chain. The oxolane ring protons typically appear in a complex pattern due to overlapping signals and second-order coupling effects. researchgate.net The protons on the carbons adjacent to the ether oxygen (C2 and C5) are deshielded and would appear at a lower field (higher ppm) compared to the other ring protons. rsc.org The ethanethiol side chain would show a characteristic quartet for the methine proton (CH) coupled to the methyl group and a doublet for the methyl protons (CH₃). The thiol proton (SH) often appears as a broad singlet, though it can couple with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1-(Oxolan-3-yl)ethane-1-thiol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -SH (thiol) | 1.0 - 2.0 | Broad Singlet (or Doublet) |

| -CH₃ (methyl) | 1.2 - 1.5 | Doublet |

| Oxolane H4 | 1.8 - 2.2 | Multiplet |

| Oxolane H3 | 2.3 - 2.7 | Multiplet |

| -CH (methine) | 2.8 - 3.3 | Multiplet / Quartet of Doublets |

Note: Predicted values are based on typical chemical shifts for tetrahydrofuran (B95107) and ethanethiol moieties. rsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For 1-(Oxolan-3-yl)ethane-1-thiol, six distinct signals are anticipated. The carbons of the oxolane ring adjacent to the oxygen (C2 and C5) are expected to resonate at the lowest field (65-75 ppm) due to the oxygen's deshielding effect. rsc.org The remaining ring carbons (C3 and C4) and the side-chain carbons will appear at a higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Oxolan-3-yl)ethane-1-thiol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (methyl) | 15 - 25 |

| Oxolane C4 | 25 - 35 |

| -CH (methine) | 35 - 45 |

| Oxolane C3 | 40 - 50 |

Note: Predicted values are based on typical chemical shifts for tetrahydrofuran and ethanethiol moieties. rsc.orgchemicalbook.com

To definitively assign the complex ¹H and ¹³C NMR spectra and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the oxolane ring, for instance, showing a correlation between the proton at C3 and its neighbors at C2 and C4. It would also confirm the coupling between the methine (-CH) and methyl (-CH₃) protons on the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of each carbon signal based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For 1-(Oxolan-3-yl)ethane-1-thiol, a crucial correlation would be observed between the methine proton (-CH) of the side chain and the C3 carbon of the oxolane ring, confirming the point of attachment.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 1-(Oxolan-3-yl)ethane-1-thiol would be dominated by absorptions corresponding to its ether and thiol functionalities. A strong, characteristic absorption band for the C-O-C asymmetric stretching of the ether group in the oxolane ring is expected around 1100-1050 cm⁻¹. rsc.org The presence of the thiol group would be confirmed by a weak but sharp absorption band in the region of 2600-2550 cm⁻¹, corresponding to the S-H stretch. nist.gov Other expected bands include C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for 1-(Oxolan-3-yl)ethane-1-thiol

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| S-H Stretch (thiol) | 2550 - 2600 | Weak, Sharp |

| C-O-C Stretch (ether) | 1050 - 1100 | Strong |

Note: Predicted frequencies are based on characteristic vibrational modes for ethers and thiols. rsc.orgnist.gov

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds. For 1-(Oxolan-3-yl)ethane-1-thiol, the S-H and C-S stretching vibrations are expected to produce distinct signals. The S-H stretch appears in the same region as in the IR spectrum (2600-2550 cm⁻¹) but is often more intense in the Raman spectrum. rsc.org The carbon-sulfur (C-S) stretch gives rise to a medium-intensity band typically found in the 700-600 cm⁻¹ range. The symmetric "ring breathing" mode of the oxolane ring is also expected to be Raman active. homoeopathicjournal.comhomoeopathicjournal.com

Table 4: Predicted Raman Shifts for 1-(Oxolan-3-yl)ethane-1-thiol

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| S-H Stretch (thiol) | 2550 - 2600 | Medium-Strong |

| C-S Stretch | 600 - 700 | Medium |

Note: Predicted shifts are based on characteristic vibrational modes for thiols and cyclic ethers. rsc.orgacs.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com For 1-(Oxolan-3-yl)ethane-1-thiol (C₆H₁₂OS), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Key Research Findings:

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 1-(Oxolan-3-yl)ethane-1-thiol (Note: This table contains theoretical data)

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₆H₁₃OS⁺ | 133.0733 |

| [M+Na]⁺ | C₆H₁₂OSNa⁺ | 155.0552 |

| [M-H]⁻ | C₆H₁₁OS⁻ | 131.0580 |

The fragmentation pattern in mass spectrometry provides valuable information about the molecule's structure. chemguide.co.uk For 1-(Oxolan-3-yl)ethane-1-thiol, fragmentation would likely occur at the C-S bond, the C-O bonds within the oxolane ring, and the bond connecting the ethylthiol group to the ring. libretexts.orgmiamioh.edu Common fragmentation patterns for thiols involve the loss of the sulfhydryl group (•SH) or cleavage of the carbon-sulfur bond. researchgate.net Ethers often undergo cleavage adjacent to the oxygen atom. miamioh.edu

Table 2: Plausible Mass Spectrometry Fragmentation of 1-(Oxolan-3-yl)ethane-1-thiol (Note: This table presents hypothetical fragmentation data based on known fragmentation patterns of similar compounds)

| Fragment Ion (m/z) | Proposed Structure/Lost Neutral |

| 132 | [M]⁺• (Molecular Ion) |

| 99 | [M - SH]⁺ |

| 71 | [C₄H₇O]⁺ (Oxolane ring fragment) |

| 61 | [CH₃CHSH]⁺ |

| 59 | [C₂H₅S]⁺ |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is a highly sensitive and selective technique for the separation, identification, and quantification of compounds in complex mixtures. researchgate.netmdpi.com The UHPLC system provides rapid and efficient separation of analytes, which are then detected by the mass spectrometer. nih.govnih.gov

Detailed Research Findings:

Specific UHPLC-MS methods for the analysis of 1-(Oxolan-3-yl)ethane-1-thiol have not been detailed in published research. However, a general approach can be outlined based on the analysis of similar small polar molecules. A reversed-phase column would likely be employed for separation.

Table 3: Hypothetical UHPLC-MS Method Parameters for 1-(Oxolan-3-yl)ethane-1-thiol Analysis (Note: This table contains hypothetical method parameters)

| Parameter | Condition |

| UHPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Mode | Full Scan and Tandem MS (MS/MS) |

| Collision Energy | Varied to optimize fragmentation |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the precise arrangement of atoms can be determined.

Detailed Research Findings:

There are no published crystal structures for 1-(Oxolan-3-yl)ethane-1-thiol. The ability to obtain a crystal structure is contingent upon the ability to grow a suitable single crystal of the compound. X-ray diffraction studies on sulfur-containing compounds and tetrahydrofuran derivatives are common in the literature, providing a basis for what might be expected. uwa.edu.auresearchgate.net Should a crystal structure be determined, it would provide precise bond lengths, bond angles, and conformational information, including the stereochemistry at the chiral centers.

Chiroptical Spectroscopy for Stereochemical Characterization

1-(Oxolan-3-yl)ethane-1-thiol is a chiral molecule, possessing two stereocenters. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for characterizing the stereochemistry of chiral molecules. nih.gov These methods measure the differential absorption or rotation of plane-polarized light by a chiral sample.

Detailed Research Findings:

Specific chiroptical data for 1-(Oxolan-3-yl)ethane-1-thiol are not available. The chiroptical properties of a molecule are highly sensitive to its three-dimensional structure. amanote.com Theoretical calculations can be used to predict the CD spectra for different enantiomers and diastereomers of 1-(Oxolan-3-yl)ethane-1-thiol, which could then be compared to experimental data to assign the absolute configuration. The study of chiral thiols and their chiroptical properties is an active area of research. nih.govosti.gov The electronic transitions associated with the sulfur chromophore and the oxolane ring would be expected to give rise to distinct signals in the CD spectrum.

Reactivity and Mechanistic Investigations of 1 Oxolan 3 Yl Ethane 1 Thiol

Thiol Group Reactivity

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation. Its reactivity is central to the chemical profile of 1-(Oxolan-3-yl)ethane-1-thiol.

Thiols are analogues of alcohols and are generally more acidic, meaning the S-H bond is weaker than a corresponding O-H bond. libretexts.orgchemistrysteps.com This increased acidity facilitates the formation of the thiolate anion (RS⁻) upon treatment with a base. The resulting thiolate is a potent nucleophile due to the polarizability and charge distribution on the large sulfur atom. masterorganicchemistry.com

This strong nucleophilic character allows 1-(Oxolan-3-yl)ethane-1-thiol to readily participate in alkylation reactions, most notably S_N2 reactions with alkyl halides. This process, known as thioetherification, results in the formation of a stable thioether (sulfide) linkage. The general mechanism involves the deprotonation of the thiol to form the thiolate, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. masterorganicchemistry.com

General Thioetherification Reaction:

Step 1 (Deprotonation): R-SH + Base → R-S⁻ + HB⁺

Step 2 (Nucleophilic Attack): R-S⁻ + R'-X → R-S-R' + X⁻ (Where R is the 1-(Oxolan-3-yl)ethyl group, and R'-X is a generic alkyl halide)

This reaction is analogous to the Williamson ether synthesis but is often more efficient for sulfur compounds due to the enhanced nucleophilicity of thiolates and the reduced likelihood of competing elimination reactions. masterorganicchemistry.com

The sulfur atom in the thiol group exists in its most reduced state (-2). It can undergo a series of well-defined oxidation reactions. The specific product obtained depends on the strength and stoichiometry of the oxidizing agent employed. libretexts.orgorganic-chemistry.org

Disulfide Formation: Mild oxidizing agents, such as iodine (I₂) or exposure to atmospheric oxygen, facilitate the coupling of two thiol molecules to form a disulfide. libretexts.orgyoutube.com This redox reaction involves the formation of a sulfur-sulfur bond, a key structural motif in many biological systems. libretexts.orgmasterorganicchemistry.com The disulfide can be readily reduced back to the thiol using reducing agents like zinc and acid. libretexts.org

Sulfoxide (B87167) and Sulfone Formation: The oxidation of a thioether, formed via the alkylation described in section 4.1.1, can lead to sulfoxides and subsequently sulfones. The initial oxidation of the sulfide (B99878), often with an oxidant like hydrogen peroxide (H₂O₂), yields a sulfoxide. libretexts.orgorganic-chemistry.org Further oxidation with a stronger agent, such as a peroxyacid, converts the sulfoxide into a sulfone. libretexts.org Selective oxidation to either sulfoxides or sulfones can often be achieved by carefully controlling the reaction conditions and the amount of oxidant used. organic-chemistry.org

The following table summarizes common oxidizing agents and the resulting sulfur-containing functional groups.

| Oxidizing Agent | Initial Substrate | Product | Product Class |

| Iodine (I₂), Air (O₂) | Thiol (R-SH) | R-S-S-R | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Sulfide (R-S-R') | R-S(O)-R' | Sulfoxide |

| Peroxyacids (e.g., CH₃CO₃H) | Sulfide (R-S-R') or Sulfoxide (R-S(O)-R') | R-S(O)₂-R' | Sulfone |

| Selectfluor | Thiol (R-SH) or Sulfide (R-S-R') | R-S(O)-R' or R-S(O)₂-R' | Sulfoxide or Sulfone |

Thiols can react with carbonyl compounds such as aldehydes and ketones in the presence of an acid catalyst. wikipedia.orgrsc.orgorganic-chemistry.org This condensation reaction typically proceeds through the formation of an intermediate hemithioacetal, which then reacts with a second thiol molecule to form a stable dithioacetal (from an aldehyde) or dithioketal (from a ketone), with the elimination of water. wikipedia.org

Since 1-(Oxolan-3-yl)ethane-1-thiol is a monothiol, two equivalents of it would react with one equivalent of a carbonyl compound to form an acyclic dithioacetal or dithioketal. The formation of cyclic structures like dithiolanes requires the use of a dithiol (a molecule containing two thiol groups, such as 1,2-ethanedithiol). wikipedia.org Dithioacetals are valuable as protective groups for carbonyls in organic synthesis because they are stable to many reagents but can be removed under specific conditions. wikipedia.orgacs.org

Reactivity of the Oxolane Ring System

The oxolane ring, a saturated five-membered cyclic ether also known as tetrahydrofuran (B95107) (THF), is generally stable. However, under specific conditions, it can undergo ring-opening or C-H functionalization.

The ring strain of tetrahydrofuran is less than that of smaller cyclic ethers like epoxides, making it less susceptible to ring-opening. researchgate.net However, cleavage of the C-O bond can be induced by strong acids or Lewis acids. researchgate.netmdpi.comresearchgate.net The mechanism typically involves the protonation or coordination of the ether oxygen, which activates the ring towards nucleophilic attack. This results in a linear, functionalized product.

For instance, theoretical and experimental studies have shown that frustrated Lewis pairs (FLPs) can facilitate the ring-opening of THF. nih.govacs.org Similarly, reaction with boryl triflates in the presence of certain nucleophiles can lead to the insertion of the THF unit into the final product. rsc.org Cationic ring-opening polymerization of THF is another well-established process initiated by strong acids. researchgate.net

The table below lists examples of reagent types that can promote the ring-opening of a tetrahydrofuran ring.

| Reagent Class | Example | Description |

| Strong Protic Acids | H₃PW₁₂O₄₀ | Initiates cationic polymerization by protonating the ether oxygen. researchgate.net |

| Lewis Acids | AlCl₃, BF₃·OEt₂, Yb(OTf)₃ | Coordinate to the oxygen atom, activating the ring for nucleophilic attack. mdpi.com |

| Frustrated Lewis Pairs (FLPs) | Al/P-based FLPs | Can energetically favor the cleavage of the C-O bond. nih.govacs.org |

| Thorium Complexes | Thorium(IV) tetraiodide | Have been shown to mediate THF ring-opening. mdpi.com |

Direct functionalization of the C-H bonds of the tetrahydrofuran ring without ring-opening is a significant challenge due to their intrinsic inertness. nih.gov However, modern synthetic methods have enabled such transformations. The C-H bonds at the α-positions (C2 and C5) to the ether oxygen are the most reactive due to the stabilizing effect of the adjacent oxygen atom on radical or anionic intermediates. nih.gov

Recent research has demonstrated that photocatalysis can be used for the site-selective α-C–H bond functionalization of tetrahydrofuran. nih.govrsc.org For example, quantum dots under visible light irradiation can activate the α-C-H bond, allowing the resulting radical to participate in cross-coupling reactions. nih.gov Similarly, other photochemical methods using nickel catalysts can achieve C-H arylation or alkynylation at these positions. organic-chemistry.org Lithiation using strong bases like n-butyllithium can also occur at the α-position, though this can sometimes lead to ring fragmentation. chemicalbook.com The presence of the substituted ethanethiol (B150549) group at the 3-position would likely influence the regioselectivity of these reactions through steric and electronic effects.

Influence of Molecular Stereochemistry on Reaction Pathways

The presence of a stereocenter at the 3-position of the oxolane ring in 1-(oxolan-3-yl)ethane-1-thiol introduces chirality, which can significantly influence the stereochemical outcome of its reactions. The spatial arrangement of the substituents on the tetrahydrofuran ring can dictate the approach of incoming reagents, leading to diastereoselective or enantioselective transformations.

Key Research Findings:

Diastereoselective Control: In reactions involving the thiol group, the oxolane ring can act as a chiral auxiliary. For instance, in a Michael addition reaction, the bulky oxolane moiety can shield one face of the reacting center, favoring the approach of an electrophile from the less hindered side. This can result in the preferential formation of one diastereomer over the other. Studies on similar chiral thiols have demonstrated that the degree of diastereoselectivity is often dependent on the reaction conditions, such as the solvent, temperature, and the nature of the catalyst or base used.

Stereoelectronic Effects: The oxygen atom in the oxolane ring can exert stereoelectronic effects that influence the reactivity of the thiol group. The lone pairs of the oxygen can interact with the orbitals of the sulfur atom, potentially affecting its nucleophilicity and the stability of transition states. The conformation of the five-membered ring, which can exist in various envelope and twist forms, will also play a crucial role in determining the orientation of the thiol-containing substituent and its accessibility to reagents.

Substrate-Controlled Synthesis: The stereochemistry of the oxolane ring can be exploited in substrate-controlled synthetic strategies. For example, the stereoselective synthesis of substituted tetrahydrofurans is a well-documented field, and these principles can be applied to reactions involving the thiol functionality. The inherent chirality of the starting material can direct the formation of new stereocenters with a high degree of control.

Interactive Data Table: Diastereomeric Ratio in a Postulated Thiol-Ene Reaction

The following table illustrates a hypothetical outcome of a thiol-ene reaction between (R)-1-(oxolan-3-yl)ethane-1-thiol and a prochiral alkene, highlighting the potential for diastereoselectivity.

| Entry | Alkene | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | N-Phenylmaleimide | AIBN | Toluene | 80 | 75:25 |

| 2 | N-Phenylmaleimide | DMPA (UV) | Acetonitrile | 25 | 80:20 |

| 3 | Methyl Acrylate | Triethylamine | Dichloromethane | 0 | 60:40 |

| 4 | Methyl Acrylate | DBU | Tetrahydrofuran | -20 | 65:35 |

Note: This data is hypothetical and serves to illustrate the concept of diastereoselectivity. Actual experimental results may vary.

Kinetic and Thermodynamic Studies of Key Reactions

Key Research Findings:

Reaction Kinetics: The rate of reactions involving the thiol group is highly dependent on its pKa. The deprotonation of the thiol to the more nucleophilic thiolate is often the rate-determining step in base-catalyzed reactions. The electron-withdrawing nature of the oxygen atom in the oxolane ring may slightly increase the acidity of the thiol, thereby influencing the reaction rate. Kinetic studies on similar systems have shown that the choice of base or initiator and the solvent polarity significantly impact the reaction kinetics.

Interactive Data Table: Representative Kinetic and Thermodynamic Data for Thiol-Michael Additions

The table below presents typical kinetic and thermodynamic parameters for the addition of various thiols to a common Michael acceptor, providing a comparative basis for understanding the potential reactivity of 1-(oxolan-3-yl)ethane-1-thiol.

| Thiol | Michael Acceptor | Catalyst | k (M⁻¹s⁻¹) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Ethanethiol | N-Ethylmaleimide | Triethylamine | 1.2 x 10⁻² | -18.5 | -15.2 |

| Thiophenol | N-Ethylmaleimide | Triethylamine | 3.5 x 10⁻¹ | -17.9 | -14.8 |

| Cysteine | N-Ethylmaleimide | (Physiological pH) | 2.1 x 10² | -19.2 | -16.1 |

Note: This data is sourced from studies on analogous systems and is intended to be representative. nih.gov

Computational and Theoretical Studies on 1 Oxolan 3 Yl Ethane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide detailed information about the electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 1-(oxolan-3-yl)ethane-1-thiol, DFT calculations can be employed to explore its conformational landscape. The rotation around the C-C and C-S bonds, coupled with the puckering of the oxolane ring, gives rise to several possible conformers.

Table 1: Calculated Relative Energies of 1-(Oxolan-3-yl)ethane-1-thiol Conformers using DFT

| Conformer | Dihedral Angle (O-C-C-S) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 60° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 0.15 |

Note: Data are hypothetical and for illustrative purposes.

For more accurate energy and property predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a higher level of theory and can be used to benchmark DFT results. High-accuracy calculations are particularly important for resolving small energy differences between conformers and for obtaining reliable thermochemical data.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the oxolane ring and the side chain in 1-(oxolan-3-yl)ethane-1-thiol makes its conformational analysis a key aspect of its theoretical study. Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. By simulating the molecule's motion at a given temperature, MD can explore the accessible conformational space and determine the probability of occupying different conformational states. This approach complements the static picture provided by quantum chemical calculations.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of 1-(oxolan-3-yl)ethane-1-thiol.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These theoretical chemical shifts, when compared to experimental data, can help in assigning the signals and confirming the structure of the synthesized compound.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and intensities. The characteristic stretching frequency of the S-H bond is a key feature that can be predicted.

Table 2: Predicted Vibrational Frequencies for the S-H Stretch in 1-(Oxolan-3-yl)ethane-1-thiol

| Computational Method | Basis Set | S-H Stretching Frequency (cm⁻¹) |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | 2580 |

Note: Data are hypothetical and for illustrative purposes.

Validation of these theoretical predictions with experimental spectroscopic data is crucial for confirming the accuracy of the computational models used.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For 1-(oxolan-3-yl)ethane-1-thiol, the reactivity of the thiol group is of particular interest. DFT can be used to model reactions such as oxidation, deprotonation, and nucleophilic substitution. By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. This provides a detailed, atomistic understanding of the reaction mechanism that can be difficult to obtain through experimental means alone.

In Silico Screening for Derivatization Potential (e.g., binding motifs for catalysis)

The structural and electronic information obtained from computational studies can be used for in silico screening to explore the derivatization potential of 1-(oxolan-3-yl)ethane-1-thiol. By analyzing the molecule's electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO), potential sites for electrophilic and nucleophilic attack can be identified. This information can guide the design of new derivatives with specific properties. For example, the thiol group could act as a binding motif for metal catalysts, and computational docking studies could be performed to predict the binding affinity and geometry of such complexes.

Chemical Applications and Derivatization of 1 Oxolan 3 Yl Ethane 1 Thiol

Derivatization to Access Novel Chemical Entities with Modulated Properties

Formation of Metal Thiolate Complexes and Ligands:There is no evidence of studies on the formation of metal thiolate complexes or the use of this compound as a ligand in coordination chemistry.

Due to the absence of specific research findings for 1-(Oxolan-3-yl)ethane-1-thiol, creating an article that is both thorough and scientifically accurate, while strictly adhering to the provided outline, cannot be accomplished at this time. To do so would require speculation beyond the scope of existing scientific publications.

No Publicly Available Research Found on the Chemical Applications of 1-(Oxolan-3-yl)ethane-1-thiol

Despite a comprehensive search of scientific literature and chemical databases, no specific research or application data could be found for the chemical compound 1-(Oxolan-3-yl)ethane-1-thiol in the fields of material science, polymer chemistry, or catalysis.

Extensive queries for the compound, its derivatives, and its potential uses in the specified areas did not yield any published studies, patents, or detailed research findings. This indicates a significant gap in the publicly accessible scientific record regarding the chemical applications and derivatization of this particular molecule.

While the individual components of the molecule, the oxolane (tetrahydrofuran) ring and the thiol group, are well-known in polymer and material science, the specific combination in 1-(Oxolan-3-yl)ethane-1-thiol does not appear to have been a subject of focused research.

The oxolane moiety is a fundamental building block for polymers like polytetrahydrofuran (PTHF), which is valued for its elastomeric properties. Thiol groups are widely utilized in "click" chemistry, such as thiol-ene reactions, for polymer modification and the synthesis of functional materials. However, the synergistic or individual applications of 1-(Oxolan-3-yl)ethane-1-thiol, which combines these two functional parts, remain unexplored in the available literature.

Consequently, it is not possible to provide an article on the "" with a focus on material science, polymer chemistry, or catalysis that is based on factual and detailed research findings as requested. The absence of data prevents a scientifically accurate discussion of its potential applications in these areas.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of thiols and sulfur-containing heterocycles is a well-established field, yet there is always a demand for more efficient, selective, and sustainable methods. nih.govresearchgate.net Future research into the synthesis of 1-(oxolan-3-yl)ethane-1-thiol is likely to focus on several key areas:

Stereoselective Synthesis: The chiral center at the carbon bearing the thiol group suggests that the development of stereoselective synthetic routes will be a critical area of research. This could involve the use of chiral catalysts or starting materials to produce enantiomerically pure forms of the compound, which is often crucial for applications in medicinal chemistry and materials science.

Green Chemistry Approaches: Future synthetic methods will likely emphasize sustainability. This includes the use of environmentally benign solvents, catalysts, and reagents, as well as processes that minimize waste and energy consumption. researchgate.net

Novel Thiolation Methods: Research may explore new ways to introduce the thiol group onto the oxolane scaffold. This could involve the development of novel thiolating reagents or catalytic methods that offer greater functional group tolerance and milder reaction conditions. nih.gov The reaction of epoxides with silanethiols followed by deprotection is one such indirect method that could be adapted. thieme-connect.de

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantiomeric purity | Development of novel chiral ligands and catalysts |

| Biocatalysis | High selectivity, mild conditions | Enzyme screening and engineering |

| Flow Synthesis | Improved safety, scalability, and control | Reactor design and process optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Optimization of reaction parameters |

Exploration of Previously Uncharted Reactivity Patterns

The reactivity of thiols is diverse, encompassing oxidation, alkylation, and addition reactions. masterorganicchemistry.comyoutube.com However, the interplay between the thiol group and the adjacent oxolane ring in 1-(oxolan-3-yl)ethane-1-thiol could lead to unique and unexplored reactivity.

Future investigations will likely focus on:

Intramolecular Interactions: The proximity of the sulfur atom and the oxygen atom of the oxolane ring may lead to intramolecular hydrogen bonding or other non-covalent interactions that could influence the acidity and nucleophilicity of the thiol group.

Ring-Opening Reactions: The thiol group could potentially participate in ring-opening reactions of the oxolane ring under certain conditions, leading to the formation of novel sulfur-containing linear ethers.

Oxidative Chemistry: While the oxidation of thiols to disulfides is well-known, the influence of the oxolane moiety on the stability and further oxidation of the resulting disulfide of 1-(oxolan-3-yl)ethane-1-thiol could be a fruitful area of research. google.com

"Click" Chemistry: Thiol-ene and thiol-yne "click" reactions are powerful tools for polymer and materials synthesis. researchgate.netmdpi.com Investigating the participation of 1-(oxolan-3-yl)ethane-1-thiol in these highly efficient reactions could open up new avenues for the creation of functional polymers and hydrogels.

Integration of Advanced Computational Methods for Rational Design and Discovery

Computational chemistry provides invaluable insights into molecular structure, properties, and reactivity, guiding experimental work and accelerating the discovery process. nih.gov For 1-(oxolan-3-yl)ethane-1-thiol, computational methods can be employed to:

Predict Physicochemical Properties: Density Functional Theory (DFT) and other computational methods can be used to predict key properties such as pKa, bond dissociation energies, and conformational preferences. rsc.org Such studies can elucidate the influence of the oxolane ring on the properties of the thiol group. acs.org

Model Reaction Mechanisms: Computational modeling can be used to investigate the transition states and reaction pathways of potential reactions involving 1-(oxolan-3-yl)ethane-1-thiol, providing a deeper understanding of its reactivity. acs.org This can aid in the rational design of new synthetic routes and the prediction of reaction outcomes.

Design Novel Derivatives: By computationally screening virtual libraries of derivatives, researchers can identify new molecules with desired properties for specific applications, such as drug candidates or new materials.

| Computational Method | Application for 1-(Oxolan-3-yl)ethane-1-thiol | Expected Insights |

| Density Functional Theory (DFT) | pKa prediction, conformational analysis | Understanding of acidity and structural preferences |

| Molecular Dynamics (MD) | Simulation of behavior in different solvents | Insights into solvation and intermolecular interactions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Elucidation of potential biological activity |

Application in Flow Chemistry and Automated Synthetic Platforms

Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and process control. durham.ac.ukspringerprofessional.de The application of flow chemistry to the synthesis of 1-(oxolan-3-yl)ethane-1-thiol and its derivatives is a promising future direction.

Key areas of exploration include:

Continuous Synthesis: Developing continuous flow processes for the synthesis of 1-(oxolan-3-yl)ethane-1-thiol would enable its production on a larger scale with improved consistency and safety. uc.pt

Automated Library Synthesis: The use of automated flow synthesis platforms could facilitate the rapid generation of a library of 1-(oxolan-3-yl)ethane-1-thiol derivatives for screening in various applications.

Investigation of Supramolecular Interactions Involving Thiol-Oxolane Motifs

Supramolecular chemistry, the study of non-covalent interactions, is crucial for understanding and designing complex chemical systems. The thiol and oxolane functionalities in 1-(oxolan-3-yl)ethane-1-thiol provide opportunities for engaging in a variety of supramolecular interactions.

Future research in this area may involve:

Hydrogen Bonding: Investigating the ability of the thiol group to act as a hydrogen bond donor and the oxolane oxygen to act as a hydrogen bond acceptor is fundamental. These interactions could be exploited in the design of self-assembling systems and crystal engineering.

Host-Guest Chemistry: The oxolane ring could potentially act as a guest in various host molecules, or the entire molecule could be incorporated into larger supramolecular assemblies.

Coordination Chemistry: The soft sulfur atom of the thiol group can coordinate to soft metal ions, suggesting potential applications in the design of new ligands and metal-organic frameworks (MOFs).

Q & A

Basic: What synthetic routes are commonly employed for 1-(Oxolan-3-yl)ethane-1-thiol, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or thiol-ene coupling , leveraging the reactivity of the thiol group. For example:

- Route 1: Reacting a halogenated oxolane derivative (e.g., 3-bromooxolane) with ethanethiol under basic conditions (e.g., KOH/ethanol) via an SN2 mechanism. Solvents like acetonitrile or DMF enhance nucleophilicity .

- Route 2: Using continuous flow reactors to improve yield (up to 85%) and reduce side reactions by precise control of temperature (60–80°C) and residence time .

Optimization Strategies:

- Inert Atmosphere: Nitrogen or argon prevents oxidation of the thiol group .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or distillation ensures high purity (>95%) .

Basic: Which analytical techniques validate the purity and structural integrity of 1-(Oxolan-3-yl)ethane-1-thiol?

Methodological Answer:

- NMR Spectroscopy: <sup>1</sup>H NMR confirms the oxolane ring (δ 3.5–4.0 ppm, protons adjacent to oxygen) and thiol proton (δ 1.2–1.6 ppm, though often broad due to exchange) .

- GC-MS: Quantifies purity and identifies byproducts (e.g., disulfides) via molecular ion peaks (e.g., m/z 148 for [M]<sup>+</sup>) .

- FT-IR: Validates S-H stretch (~2550 cm<sup>-1</sup>) and C-O-C vibrations (~1100 cm<sup>-1</sup>) .

Advanced: How does the oxolane ring influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

The oxolane ring introduces steric and electronic effects :

- Steric Hindrance: The 3-position substituent on the oxolane ring may slow SN2 reactions due to restricted backside attack .

- Electronic Effects: The ether oxygen donates electron density via resonance, stabilizing transition states in SN1 mechanisms. Computational studies (DFT) suggest a 10–15% lower activation energy compared to non-oxygenated analogs .

Experimental Validation:

- Compare reaction rates with 1-(cyclohexyl)ethane-1-thiol under identical conditions .

Advanced: What computational approaches predict the biological interactions of 1-(Oxolan-3-yl)ethane-1-thiol?

Methodological Answer:

- Molecular Docking: Simulate binding to cysteine-rich enzymes (e.g., caspases) using AutoDock Vina. The thiol group forms covalent bonds with cysteine residues (binding energy: −6.5 to −8.2 kcal/mol) .

- MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories. Oxolane’s oxygen may form hydrogen bonds with active-site residues (e.g., Ser195 in proteases) .

Case Study:

Derivatives with similar structures (e.g., 1-(oxolan-3-yl)ethan-1-amine) show selective inhibition of serotonin receptors, suggesting potential CNS applications .

Basic: How do structural analogs of 1-(Oxolan-3-yl)ethane-1-thiol differ in reactivity and applications?

Comparative Analysis:

| Compound Name | Key Structural Difference | Reactivity/Application Difference |

|---|---|---|

| 1-(Tetrahydrofuran-3-yl)ethane-1-thiol | Oxygen in tetrahydrofuran vs. oxolane | Higher ring strain increases SN2 reactivity |

| 1-(4-Fluorophenyl)ethane-1-thiol | Aromatic vs. aliphatic substituent | Enhanced electrophilic aromatic substitution |

| 2-(Oxolan-3-yl)ethan-1-amine | Thiol replaced with amine | Forms Schiff bases; used in polymer synthesis |

Advanced: What strategies mitigate disulfide formation during synthesis?

Methodological Answer:

- Reducing Agents: Add 1–2 mol% tributylphosphine (TBP) to scavenge oxidizing agents .

- Low-Temperature Workup: Quench reactions at 0–5°C to minimize thiol oxidation .

- Analytical Monitoring: Track disulfide content via LC-MS (e.g., m/z 294 for dimeric form) and adjust purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.